十一烯醇

描述

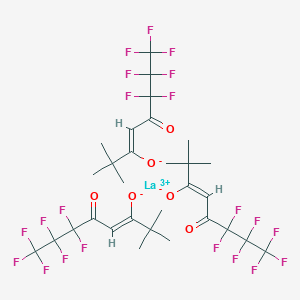

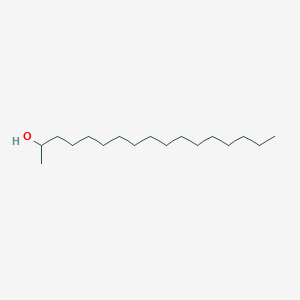

Undecaprenol, also known as lipid-P, bactoprenol, and C55-P, is a molecule primarily responsible for trafficking polysaccharides across the cell membrane, contributing significantly to the overall structure of the cell wall in Gram-positive bacteria . It is the designated lipid carrier for peptidoglycan .

Synthesis Analysis

Undecaprenol-containing glycolipids (UCGs) are essential precursors of bacterial glycopolymers and glycoproteins. A novel semi-synthetic strategy has been reported to prepare labelled UCGs directly from undecaprenol . This approach offers a concise and efficient method for obtaining labelled-UCGs, which will allow new mechanistic studies and inhibitor screens to be performed on novel antibiotic targets .Molecular Structure Analysis

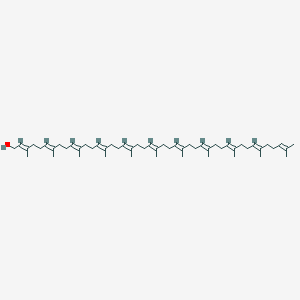

The molecular structure of Undecaprenol is represented by the empirical formula C55H90O . Its molecular weight is 767.30 .Chemical Reactions Analysis

Undecaprenol works in a cycle of phosphorylation and dephosphorylation as the lipid carrier gets used, recycled, and reacts with undecaprenyl phosphate . This type of synthesis is referred to as de novo synthesis where a complex molecule is created from simpler molecules as opposed to a complete recycle of the entire structure .Physical And Chemical Properties Analysis

Undecaprenol has a molecular weight of 767.30 and is stored at a temperature of -20°C . Its SMILES string representation isC\\C(C)=C\\CC\\C(C)=C\\CC\\C(C)=C\\CC\\C(C)=C\\CC\\C(C)=C\\CC\\C(C)=C\\CC\\C(C)=C\\CC\\C(C)=C\\CC\\C(C)=C\\CC\\C(C)=C\\CC\\C(C)=C\\CC\\C(C)=C\\CO .

科学研究应用

1. 细菌细胞壁合成中的作用

十一烯基磷酸盐,是十一烯醇的衍生物,在细菌细胞壁聚合物(如肽聚糖)合成过程中,对于在细菌膜上运输亲水基团至关重要。这一过程对于细菌的生长和存活至关重要。已经开发了一种高效液相色谱(HPLC)程序,用于定量测定细菌膜中的十一烯基磷酸盐及其衍生物,突显了其在细菌生理学中的重要作用 (Barreteau et al., 2009)。

2. 促进抗生素靶点研究

含十一烯醇的糖脂(UCGs)是细菌糖聚合物和糖蛋白的重要前体。已经报道了一种新颖的半合成策略,可直接从十一烯醇制备标记的UCGs。这种方法促进了对新型抗生素靶点的研究和抑制剂筛选,使得十一烯醇成为抗微生物研究中的有价值工具 (Cochrane et al., 2020)。

3. 参与新生合成和回收

十一烯基磷酸盐(Und-p)是细菌中唯一已知的脂质载体,在细胞壁合成中起着关键作用。它通过新生合成和回收两种方式提供。这项研究概述了Und-p的合成,为潜在的药物靶点和疫苗候选物提供了见解 (Coker & Palittapongarnpim, 2011)。

4. 对植物生物化学的影响

关于十一烯醇对棉花幼苗核蛋白生物合成的影响研究表明,当种子在十一烯醇溶液中浸泡时,可以使生物合成水平翻倍。这表明了其在植物生物化学中的重要作用以及在农业生物技术中的潜在应用 (Rashkes et al., 2005)。

5. 糖基供体底物的合成

已经合成了十一烯基焦磷酸盐(Und-PP)连接的糖基供体,用作细菌蛋白N-糖基化的供体底物。这种合成为系统分析细菌蛋白N-糖基化提供了宝贵的底物,突显了十一烯醇在生物化学研究中的重要性 (Lee et al., 2009)。

未来方向

The rapid emergence of multidrug-resistant (MDR) bacteria is one of the biggest challenges facing our generation. By 2050 it could result in 300 million deaths and cost the global economy over $100 trillion . Therefore, Undecaprenol and the enzymes that process them are excellent antibiotic targets . The development of novel semi-synthetic strategies to prepare labelled UCGs directly from undecaprenol will allow new mechanistic studies and inhibitor screens to be performed on novel antibiotic targets .

属性

IUPAC Name |

(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H90O/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-56/h23,25,27,29,31,33,35,37,39,41,43,56H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-41+,55-43+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKJNHBRVLCYFX-RDQGWRCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H90O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Undecaprenol | |

CAS RN |

15575-14-1 | |

| Record name | Undecaprenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015575141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecaprenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B103659.png)